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molecular formula C12H12O3 B8461017 2-(Hydroxymethylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 2800-94-4

2-(Hydroxymethylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8461017
M. Wt: 204.22 g/mol
InChI Key: OTLFSQDPWQPVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06162822

Procedure details

The expected product is prepared from 7-methoxy-1-tetralone and ethyl formate according to the procedure described in Organic Synthesis 1959, 39, 27.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[O:13])=[CH:5][CH:4]=1.[CH:14](OCC)=[O:15]>>[OH:15][CH:14]=[C:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[C:10]1=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Organic Synthesis 1959, 39, 27

Outcomes

Product
Name
Type
product
Smiles
OC=C1C(C2=CC(=CC=C2CC1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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